molecular formula C8H7FO2 B13428358 2-Fluoro-1-(4-hydroxyphenyl)ethanone CAS No. 295779-85-0

2-Fluoro-1-(4-hydroxyphenyl)ethanone

Cat. No.: B13428358
CAS No.: 295779-85-0
M. Wt: 154.14 g/mol
InChI Key: GWZZQBNFCRWWLE-UHFFFAOYSA-N
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Description

2-Fluoro-1-(4-hydroxyphenyl)ethanone is a fluorinated acetophenone derivative offered for research and development purposes. Compounds in this class are frequently employed as key synthetic intermediates in organic synthesis, pharmaceutical development, and the creation of agrochemicals and dyestuffs . The strategic incorporation of a fluorine atom into an organic scaffold can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making fluorinated building blocks highly valuable in modern drug discovery . As a potential Microtubule Targeting Agent (MTA), structural analogs of this compound have demonstrated anti-tumor activity in research settings, functioning by disrupting mitotic arrest in rapidly dividing cells . This product is intended for use in a controlled laboratory environment by qualified researchers. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

295779-85-0

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

IUPAC Name

2-fluoro-1-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H7FO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2

InChI Key

GWZZQBNFCRWWLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CF)O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches

Direct Synthesis of 2-Fluoro-1-(4-hydroxyphenyl)ethanone

The most common strategies for synthesizing the title compound begin with the readily available precursor, 4-hydroxyacetophenone. The key step is the selective introduction of a single fluorine atom at the α-position to the carbonyl group.

The direct α-fluorination of ketones like 4-hydroxyacetophenone is a cornerstone of modern organofluorine chemistry. This transformation typically involves the reaction of the ketone's enol or enolate form with an electrophilic fluorine source ("F+" equivalent).

A variety of electrophilic fluorinating agents have been developed to be safer and more selective alternatives to hazardous reagents like elemental fluorine. up.ac.za One of the most widely used reagents for this purpose is Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). organic-chemistry.org The mechanism is proposed to involve the ketone's enol tautomer attacking the electrophilic fluorine of the Selectfluor® reagent. beilstein-journals.org This method allows for the direct and regioselective fluorofunctionalization at the α-carbonyl position, often under mild conditions. organic-chemistry.org Other N-F reagents are also effective and can fluorinate a wide range of nucleophiles, including stabilized carbanions and enol ethers. nih.gov

The direct fluorination of acetophenone (B1666503) derivatives can also be achieved using systems like iodosylarenes and triethylamine (B128534) pentahydrofluoride (TEA·5HF), which provide the corresponding α-fluoroketone derivatives in good yields. organic-chemistry.org

Fluorinating AgentDescriptionTypical Application
Selectfluor® (F-TEDA-BF₄)A highly stable, safe, and effective electrophilic fluorinating agent.Direct α-fluorination of ketones and other carbonyl compounds in various solvents. organic-chemistry.org
N-Fluorobenzenesulfonimide (NFSI) An electrophilic N-F reagent used for fluorinating a wide range of substrates.Asymmetric dearomatization of indoles via cascade fluorocyclization. nih.gov
Iodosylarenes / TEA·5HF A system used for direct fluorination of acetophenone derivatives.Synthesis of α-fluoroketone derivatives under mild conditions. organic-chemistry.org
Accufluor™ NFTh 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).Direct regiospecific α-fluorofunctionalization of ketones without prior activation.

The 4-hydroxyphenyl ethanone (B97240) core, also known as 4-hydroxyacetophenone, is a critical precursor. Its synthesis is well-established and primarily relies on two classical organic reactions: the Friedel-Crafts acylation and the Fries rearrangement.

The Friedel-Crafts acylation of phenol (B47542) offers a direct route. In this reaction, phenol is treated with an acetylating agent, such as acetic acid or acetyl chloride, in the presence of a Lewis acid catalyst. Hydrogen fluoride (B91410) (HF) can serve as both the catalyst and the solvent, leading to high conversions of phenol and good selectivity for the desired 4-hydroxyacetophenone product. chemicalbook.com Another approach involves the alkylation of phenol with 4-hydroxy-2-butanone (B42824) using solid acid catalysts like modified montmorillonite (B579905) clay, which also yields a 4-hydroxyphenyl ketone scaffold. sigmaaldrich.com

The Fries rearrangement provides an alternative pathway. This reaction involves the intramolecular rearrangement of a phenyl acetate (B1210297) ester to a hydroxyacetophenone, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). For a related compound, 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone, a common preparation method is the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride at elevated temperatures (115-150°C), achieving high yields. sigmaaldrich.comnih.gov This demonstrates the utility of the Fries rearrangement for constructing substituted hydroxyacetophenone systems.

Synthetic MethodReactantsCatalystKey Features
Friedel-Crafts Acylation Phenol + Acetic AcidHydrogen Fluoride (HF)High phenol conversion and good selectivity to the para-substituted product. chemicalbook.com
Fries Rearrangement Phenyl AcetateAluminum Chloride (AlCl₃)Intramolecular rearrangement; effective for producing ortho- and para-hydroxyacetophenones. sigmaaldrich.comnih.gov
Solid Acid Catalysis Phenol + 4-Hydroxy-2-butanoneAcid-activated Montmorillonite ClayHeterogeneous catalysis offering potential for easier workup and catalyst recycling. sigmaaldrich.com

Synthesis of Analogues and Derivatives Bearing the this compound Scaffold

The this compound structure possesses three key reactive sites for further modification: the phenolic hydroxyl group, the carbonyl group, and the α-fluoro position. These sites allow for the synthesis of a diverse range of analogues and derivatives.

The phenolic hydroxyl group is a versatile handle for introducing a variety of functional groups, primarily through etherification and esterification reactions.

Etherification: The hydroxyl group can be converted into an ether, such as a benzyloxy derivative. For example, the synthesis of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone demonstrates the feasibility of O-alkylation on a similar hydroxyacetophenone core. nih.gov This reaction typically involves treating the phenol with an alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a base (e.g., potassium carbonate) to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.

Esterification: The hydroxyl group can also be acylated to form esters. A relevant example is the conversion of 2-diazo-1-(4-hydroxyphenyl)ethanone into its corresponding diethyl phosphate (B84403) ester by treatment with diethyl phosphoric acid. This highlights the capacity for O-acylation, including the formation of phosphate esters, which can be of interest in various chemical and biological contexts.

The carbonyl group in α-haloketones is activated towards nucleophilic addition compared to non-halogenated ketones due to orbital overlap with the adjacent carbon-halogen bond. beilstein-journals.org A primary transformation at this site is reduction to the corresponding alcohol.

Studies comparing the reactivity of α-fluoroacetophenone with its α-chloro- and α-bromo- analogues in sodium borohydride (B1222165) reductions have shown that the α-fluoro ketone is slightly less reactive. beilstein-journals.org This is attributed to conformational effects where the optimal alignment for orbital overlap, which enhances reactivity, is less favored in the fluoro derivative. beilstein-journals.org Despite this, the reduction proceeds efficiently, offering a route to 2-fluoro-1-(4-hydroxyphenyl)ethanol.

α-HaloacetophenoneRelative Amount of Reduced Product (vs. α-Fluoroacetophenone = 1.00)
α-Fluoroacetophenone 1.00
α-Chloroacetophenone 1.35
α-Bromoacetophenone 1.48

Data adapted from a competitive reduction experiment using NaBH₄, indicating relative reaction rates. beilstein-journals.org

α-Haloketones are well-established as highly reactive electrophiles in Sₙ2 nucleophilic displacement reactions. The orbital overlap between the carbon-halogen bond and the carbonyl group significantly activates the halogen as a leaving group. beilstein-journals.org

However, the substitution of the fluorine atom in α-fluoroketones presents a unique challenge. The carbon-fluorine bond is exceptionally strong, and the fluoride ion is a poorer leaving group compared to chloride, bromide, or iodide. Consequently, while Sₙ2 reactions at the α-carbon are a hallmark of α-haloketones, displacing the fluorine atom requires more forcing conditions or highly potent nucleophiles compared to its heavier halogen counterparts. Computational studies on other α-haloketones, such as α-bromoacetophenone, have provided insight into the low activation energies associated with nucleophilic substitution at the α-position. up.ac.za While direct displacement of the fluorine is less common, the electrophilic nature of the α-carbon remains a key feature of the molecule's reactivity profile. organic-chemistry.org

Derivatization to Complex Molecular Architectures (e.g., heterocycles, chalcones)

The structure of this compound serves as a valuable scaffold for the synthesis of more complex molecular architectures, notably chalcones and various heterocyclic compounds. These derivatives are of significant interest due to their wide range of biological activities.

Chalcone (B49325) Synthesis:

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key intermediates in the biosynthesis of flavonoids and are synthesized chemically through the Claisen-Schmidt condensation. innovareacademics.in This reaction involves the base-catalyzed aldol (B89426) condensation between an acetophenone and an aromatic aldehyde. innovareacademics.inrasayanjournal.co.in In the context of this compound, it serves as the ketone component, reacting with various substituted benzaldehydes to yield a diverse array of fluorinated chalcones.

The general synthetic route involves reacting this compound with a chosen benzaldehyde (B42025) derivative in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an alcohol solvent like ethanol (B145695). rasayanjournal.co.innih.gov The reaction proceeds by forming an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones. The use of different substituted benzaldehydes allows for the creation of a library of chalcone derivatives with varied electronic and steric properties. rasayanjournal.co.in For instance, the synthesis of (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one has been achieved with excellent yield using a thionyl chloride/ethanol catalyst system. researchgate.net

Reactant A (Ketone)Reactant B (Aldehyde)Catalyst/ConditionsProduct TypeReference
2-Hydroxyacetophenone derivativeSubstituted BenzaldehydeNaOH (40%) / Ethanol, Stirred overnight2'-Hydroxychalcone derivative rasayanjournal.co.in
2-HydroxyacetophenoneSubstituted BenzaldehydeKOH (20% w/v) / Ethanol, Reflux 4h or RT 24h2'-Hydroxychalcone nih.gov
4-Hydroxyacetophenone4-NitrobenzaldehydeSolid NaOH, Grinding (solvent-free)4'-Hydroxy-4-nitro chalcone researchgate.net
1-(4-hydroxyphenyl)ethanone4-fluorophenyl benzaldehydeSOCl₂/Ethanol(E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one researchgate.net

Heterocycle Synthesis:

The chalcone framework derived from this compound is a versatile precursor for synthesizing a wide range of heterocyclic compounds. innovareacademics.in The reactive α,β-unsaturated keto-ethylenic group (–CO–CH=CH–) in chalcones allows for various cyclization reactions. aip.org

Pyrazoles: One of the most common applications is the synthesis of pyrazolines and pyrazoles. thepharmajournal.com Reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) or its derivatives leads to the formation of five-membered pyrazoline rings through cyclization. thepharmajournal.comscispace.com For example, refluxing a chalcone with hydrazine hydrate in a solvent like ethanol or glacial acetic acid yields the corresponding pyrazoline derivative. thepharmajournal.comscispace.com These pyrazoline compounds are themselves valuable scaffolds in medicinal chemistry. thepharmajournal.com

Flavones: Chalcones are direct precursors to flavones, a major class of flavonoids. innovareacademics.in The oxidative cyclization of 2'-hydroxychalcones, which can be derived from precursors like this compound, is a standard method for flavone (B191248) synthesis. This transformation can be achieved using various reagents, with a common system being dimethyl sulfoxide (B87167) (DMSO) and iodine (I₂). innovareacademics.in This process involves an intramolecular cyclization followed by oxidation to form the characteristic pyran ring of the flavone structure. rsc.org

The ability to convert this compound into these complex chalcone and heterocyclic structures underscores its importance as a starting material in synthetic organic and medicinal chemistry.

Green Chemistry and Sustainable Synthesis Considerations

In recent years, the principles of green chemistry have become increasingly important in the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These considerations are highly relevant to the synthesis and derivatization of this compound.

Exploration of Catalyst Systems in Synthesis

The choice of catalyst is a cornerstone of green chemistry, with a focus on replacing hazardous and stoichiometric reagents with more efficient, recyclable, and environmentally benign alternatives.

In the synthesis of hydroxyaryl ketones, the traditional Fries rearrangement often employs stoichiometric amounts of corrosive and toxic Lewis acids like aluminum chloride (AlCl₃). rsc.orgorganic-chemistry.org Green chemistry approaches seek to replace these with solid acid catalysts. Microporous zeolites, for instance, have been investigated as reusable, heterogeneous catalysts for the Fries rearrangement. rsc.org These materials, such as beta zeolites and faujasites, offer shape selectivity and can be easily separated from the reaction mixture, simplifying purification and reducing waste. rsc.orggoogle.com The use of strong Brønsted acids like methanesulfonic acid also presents a more moderate alternative to traditional Lewis acids. organic-chemistry.org

For the derivatization of this compound into chalcones via the Claisen-Schmidt condensation, traditional methods use strong bases like NaOH or KOH in stoichiometric amounts. saudijournals.com While effective, these can generate significant aqueous waste. Research into greener alternatives has explored the use of solid catalysts. Mg(HSO₄)₂ has been proposed as a less hazardous reagent for solvent-free chalcone synthesis. rsc.org Other explored systems include the use of K₂CO₃, natural phosphates, and various solid-supported bases which can often be recovered and reused. innovareacademics.inrasayanjournal.co.in

Reaction TypeTraditional CatalystGreen Alternative CatalystAdvantages of Green AlternativeReference
Fries RearrangementAlCl₃, TiCl₄, HF (stoichiometric)Zeolites (e.g., BEA, FAU), Methanesulfonic acidHeterogeneous, recyclable, avoids corrosive reagents, reduces waste. rsc.orgorganic-chemistry.org
Claisen-Schmidt CondensationNaOH, KOH (stoichiometric, aqueous)Solid NaOH, Mg(HSO₄)₂, K₂CO₃, PEG-400Enables solvent-free conditions, recyclability, reduced hazardous waste. rsc.orguitm.edu.myresearchgate.net
Flavone Synthesis (from Chalcone)Strong oxidants (e.g., I₂)Pd(TFA)₂ with O₂ (eco-friendly oxidant)Catalytic, uses a green oxidant (O₂), high atom economy. rsc.orgrsc.org

Solvent Selection and Reaction Condition Optimization

Optimizing reaction conditions, particularly solvent choice, is a critical aspect of sustainable synthesis. The ideal "green" solvent has a low environmental impact, is non-toxic, recyclable, and energy-efficient to use.

Solvent Selection: Many traditional organic syntheses rely on volatile organic compounds (VOCs), which pose environmental and health risks. Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether.

Solvent-Free Synthesis: A highly effective green approach is to conduct reactions under solvent-free conditions. The Claisen-Schmidt condensation to produce chalcones has been successfully performed by simply grinding the solid reactants (the acetophenone, aldehyde, and a solid base like NaOH) together in a mortar and pestle. uitm.edu.myacs.orgaip.org This method, often referred to as mechanochemistry, significantly reduces waste, shortens reaction times, and simplifies product isolation. rsc.orguitm.edu.my

Alternative Solvents: When a solvent is necessary, greener options are preferred. Polyethylene glycol (PEG) has emerged as a promising recyclable solvent for chalcone synthesis. rjpbcs.comresearchgate.net PEG is non-toxic, water-soluble (facilitating product separation), and can be recovered and reused, making it an environmentally benign reaction medium. rjpbcs.com Water itself, particularly in micellar systems using surfactants like CTAB or Tween 80, is also being explored as a green solvent for the Claisen-Schmidt reaction. acs.org

Reaction Condition Optimization: Optimizing other reaction parameters can also enhance sustainability.

Energy Input: The use of alternative energy sources like microwave irradiation or ultrasound can dramatically accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. rasayanjournal.co.innih.gov For chalcone synthesis, microwave-assisted protocols have been shown to be more efficient than traditional refluxing methods. nih.gov Sonochemical methods, using ultrasound, have also been employed to improve the efficiency of Claisen-Schmidt condensations. mdpi.com

Process Simplification: By optimizing catalyst and solvent systems, downstream processing like purification can be simplified. For example, using a heterogeneous catalyst that can be filtered off or a solvent like PEG from which the product precipitates upon adding water, reduces the need for energy-intensive chromatographic separations. rsc.orgrjpbcs.com

ParameterConventional ApproachGreen/Optimized ApproachSustainability BenefitReference
SolventEthanol, Methanol, other VOCsSolvent-free (grinding), PEG-400, Water (micellar)Eliminates/reduces hazardous solvent use and waste. acs.orgrjpbcs.comacs.org
Energy SourceConventional heating (reflux)Microwave irradiation, UltrasoundReduces reaction time, increases energy efficiency, improves yield. nih.govmdpi.com
Reaction TimeHours to overnight (e.g., 24h)Minutes (e.g., 5-45 min for grinding/microwave)Increases throughput, saves energy. researchgate.netnih.gov
PurificationColumn chromatography, extensive recrystallizationSimple filtration, precipitation by adding waterReduces solvent waste from purification, saves time and energy. rjpbcs.com

By integrating these green chemistry principles, the synthesis and derivatization of this compound can be performed in a more sustainable, efficient, and environmentally responsible manner.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the α-Fluoroketone Moiety

The α-fluoroketone is a highly reactive functional group. The presence of a fluorine atom adjacent to a carbonyl group introduces unique electronic effects that modulate the reactivity at both the carbonyl carbon and the α-carbon.

The carbonyl carbon in 2-Fluoro-1-(4-hydroxyphenyl)ethanone is electrophilic due to the polarity of the carbon-oxygen double bond. libretexts.org This electrophilicity is further enhanced by the inductive electron-withdrawing effect of the adjacent fluorine atom. Consequently, the carbonyl group is susceptible to attack by nucleophiles. youtube.com

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of this intermediate yields an alcohol. libretexts.org This process is fundamental to reactions with reagents like Grignard reagents, organolithium compounds, and hydrides. youtube.com While aldehydes are generally more reactive than ketones in nucleophilic additions due to steric and electronic factors, the electron-withdrawing fluorine atom in this compound increases the reactivity of the ketone. youtube.com

In the context of enzymatic reactions, the carbonyl group can undergo reduction. For instance, some enzymes can reduce the C=O bond in α-fluoroketones to produce the corresponding alcohol, alongside other potential reactions like hydrodefluorination. whiterose.ac.uk

Reaction TypeNucleophileProduct TypeGeneral Mechanism
ReductionHydride (e.g., from NaBH₄)Secondary AlcoholHydride attacks the carbonyl carbon, followed by protonation of the alkoxide.
Grignard ReactionOrganomagnesium halide (R-MgX)Tertiary AlcoholThe carbanion from the Grignard reagent attacks the carbonyl carbon, followed by acidic workup.
Cyanohydrin FormationCyanide ion (CN⁻)CyanohydrinCyanide attacks the carbonyl carbon, followed by protonation of the alkoxide.
Imine FormationPrimary Amine (R-NH₂)ImineThe amine attacks the carbonyl carbon, followed by dehydration to form a C=N double bond.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluoro group a poor leaving group in traditional nucleophilic substitution reactions (like S_N2 reactions) compared to its heavier halogen counterparts like bromine or chlorine. cymitquimica.com However, under specific conditions, the α-fluoro substituent can be displaced.

Recent research has demonstrated that certain enzymes, such as transaminases, can catalyze a promiscuous hydrodefluorination reaction on α-fluoroketones. whiterose.ac.ukresearchgate.net In this biocatalytic process, the C-F bond is cleaved and replaced with a C-H bond, converting the α-fluoroketone into the corresponding ketone. whiterose.ac.ukresearchgate.net This reaction proceeds under mild, aqueous conditions, using an amine donor like 2-propylamine. whiterose.ac.uk This enzymatic reactivity highlights a pathway for C-F bond cleavage that is otherwise challenging to achieve through conventional synthetic methods. whiterose.ac.uk

The electrophilic character of this compound is concentrated at the carbonyl carbon. This electrophilicity arises from two main electronic effects:

Resonance and Induction of the Carbonyl Group : The oxygen atom is significantly more electronegative than the carbon atom, resulting in a polarized C=O bond with a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the oxygen. libretexts.orgyoutube.com

Inductive Effect of the α-Fluoro Substituent : Fluorine is the most electronegative element, and its presence on the α-carbon exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carbonyl carbon, further increasing its partial positive charge and making it a more potent electrophile. whiterose.ac.ukcymitquimica.com

This enhanced electrophilicity makes the compound highly susceptible to attack by a wide range of nucleophiles at the carbonyl center, as detailed in section 3.1.1.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) attached to the aromatic ring is the second key reactive site of the molecule. Its acidic proton and its powerful electron-donating effect on the ring govern its reactivity.

Like other phenols, the hydroxyl group of this compound is weakly acidic and can donate its proton to a base. This results in the formation of a resonance-stabilized phenoxide ion. The pKa of the phenolic proton is influenced by the other substituents on the ring. The presence of the electron-withdrawing acetyl group (-COCH₂F) would be expected to increase the acidity (lower the pKa) compared to phenol (B47542) itself.

Studies on analogous compounds like 2-diazo-1-(4-hydroxyphenyl)ethanone show a clear acid-base equilibrium where the neutral phenolic form predominates at lower pH (pH 4-7), while the deprotonated conjugate base (phenoxide) is the major species at higher pH (pH 10). nih.gov This demonstrates the readiness of the phenolic proton to engage in acid-base chemistry.

ConditionDominant SpeciesChemical Structure
Acidic to Neutral pHThis compound (Neutral Phenol)HO-C₆H₄-C(O)CH₂F
Basic pH2-Fluoro-1-(4-hydroxyphenyl)ethan-1-one phenoxide (Conjugate Base)⁻O-C₆H₄-C(O)CH₂F

The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS) reactions. youtube.com Conversely, the acetyl group is a deactivating, meta-directing group. In situations with competing directing effects, the powerful activating nature of the hydroxyl group typically dominates the reaction's regioselectivity.

In this compound, the para position relative to the hydroxyl group is occupied by the fluoroacetyl moiety. Therefore, incoming electrophiles are directed to the positions ortho to the -OH group (i.e., the C3 and C5 positions). The steric bulk of the adjacent fluoroacetyl group may influence the ratio of substitution at these two positions.

ReactionElectrophileTypical ReagentsPredicted Major Product(s)
NitrationNO₂⁺HNO₃, H₂SO₄2-Fluoro-1-(4-hydroxy-3-nitrophenyl)ethanone
HalogenationBr⁺Br₂, FeBr₃1-(3-Bromo-4-hydroxyphenyl)-2-fluoroethanone
SulfonationSO₃Fuming H₂SO₄5-(2-Fluoroacetyl)-2-hydroxybenzenesulfonic acid
Friedel-Crafts AlkylationR⁺R-Cl, AlCl₃Substitution at C3 and/or C5 position

Reaction Pathways Leading to Derived Structures

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, with benzofurans being a prominent example. The presence of a hydroxyl group ortho to the side chain in the phenolic ring, combined with a reactive α-halo ketone functionality, facilitates intramolecular cyclization reactions.

One of the primary pathways to benzofuran (B130515) formation involves the reaction of phenols with α-haloketones. In the case of this compound, the molecule itself contains both the phenolic hydroxyl group and the α-fluoro ketone moiety, predisposing it to intramolecular cyclization. The reaction is typically promoted by a base, which deprotonates the phenolic hydroxyl to form a more nucleophilic phenoxide ion. This is followed by an intramolecular nucleophilic attack of the phenoxide on the carbon bearing the fluorine atom, leading to the formation of a five-membered furan (B31954) ring fused to the benzene (B151609) ring. This process is a type of Williamson ether synthesis, occurring intramolecularly.

The general mechanism for the base-promoted intramolecular cyclization of a 2-halo-1-(hydroxyphenyl)ethanone derivative to a benzofuran is as follows:

Deprotonation: A base abstracts the acidic proton from the phenolic hydroxyl group, forming a phenoxide ion.

Intramolecular Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the adjacent carbon atom bearing the halogen (in this case, fluorine), which acts as a leaving group.

Ring Closure and Halide Expulsion: A five-membered ring is formed, and the halide ion is expelled, resulting in the formation of the benzofuran skeleton.

This intramolecular cyclization is a key step in the synthesis of various substituted benzofurans, which are important scaffolds in medicinal chemistry due to their diverse biological activities. The reactivity of the α-haloketone is crucial, with the nature of the halogen influencing the rate of reaction. While fluorine is a poorer leaving group than other halogens like bromine or iodine, the cyclization can still proceed, often under slightly more forcing conditions.

This compound readily participates in condensation reactions, most notably the Claisen-Schmidt condensation, to form chalcones. wikipedia.org Chalcones are α,β-unsaturated ketones that serve as important intermediates in the synthesis of flavonoids and other biologically active molecules. nih.gov The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation that occurs between an aromatic ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. The base abstracts an α-proton from the ketone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated chalcone (B49325). libretexts.org

The general mechanism for the base-catalyzed Claisen-Schmidt condensation is as follows:

Enolate Formation: A hydroxide ion removes a proton from the α-carbon of this compound, forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025) derivative.

Protonation: The resulting tetrahedral intermediate is protonated by a water molecule to form a β-hydroxy ketone (aldol adduct).

Dehydration: The β-hydroxy ketone is deprotonated at the α-carbon to form another enolate, which then eliminates a hydroxide ion to form the α,β-unsaturated chalcone.

The presence of the fluorine atom on the acetophenone (B1666503) moiety can influence the reactivity of the α-protons and the stability of the resulting enolate, potentially affecting the reaction kinetics.

Table 1: Examples of Heterocycles and Derived Structures from this compound

Starting MaterialReagent(s)Derived StructureReaction Type
This compoundBase (e.g., K2CO3)5-HydroxybenzofuranIntramolecular Cyclization
This compoundAromatic Aldehyde, Base (e.g., NaOH)2'-Fluoro-4'-hydroxychalconeClaisen-Schmidt Condensation
2'-Fluoro-4'-hydroxychalconeHydrazine (B178648) Hydrate (B1144303)3-(2-Fluoro-4-hydroxyphenyl)-5-aryl-2-pyrazolineCyclization

Advanced Mechanistic Studies

While specific transition state analyses for reactions involving this compound are not extensively documented in the literature, insights can be drawn from computational studies on analogous systems.

Intramolecular Cyclization to Benzofurans: The formation of benzofurans from 2-halo-1-(hydroxyphenyl)ethanones proceeds through an intramolecular SNAr-type reaction. The transition state for this cyclization is expected to involve a partially formed C-O bond and a partially broken C-F bond. The geometry of the transition state would likely be constrained by the five-membered ring being formed. Computational studies on similar intramolecular cyclizations of halohydrins suggest a transition state where the nucleophilic oxygen, the electrophilic carbon, and the leaving group are approximately collinear to facilitate the displacement. chegg.com The energy of this transition state will be influenced by factors such as the nature of the leaving group (fluorine in this case), the nucleophilicity of the phenoxide, and any steric hindrance. For the formation of a five-membered ring, the transition state is generally favored due to lower ring strain compared to smaller rings and a more favorable entropy of activation compared to larger rings. libretexts.org

Claisen-Schmidt Condensation: The stereochemical outcome of aldol-type reactions is often rationalized using the Zimmerman-Traxler model for the transition state. bham.ac.uk In the Claisen-Schmidt condensation, the reaction between the enolate of this compound and an aromatic aldehyde would proceed through a chair-like six-membered transition state. This model helps to predict the relative stereochemistry of the resulting aldol adduct before dehydration. The transition state involves the metal cation (from the base) coordinating to both the enolate oxygen and the aldehyde carbonyl oxygen, bringing the two reactants together in a defined geometry. bham.ac.uk The substituents on both the enolate and the aldehyde will occupy pseudo-equatorial or pseudo-axial positions in this chair-like transition state, and the lowest energy transition state, leading to the major product, will be the one that minimizes steric interactions.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While specific isotopic labeling studies on this compound were not found, the principles can be applied to its key reactions.

Chalcone Synthesis: In the Claisen-Schmidt condensation, deuterium (B1214612) labeling can be used to probe the mechanism of enolate formation and the subsequent steps. For instance, if the reaction is carried out in a deuterated solvent like D₂O with a base, the α-protons of this compound would be expected to exchange with deuterium. If the starting ketone is synthesized with deuterium at the α-position and the reaction is run in a protic solvent, the presence or absence of deuterium in the final chalcone can provide information about the reversibility of the initial deprotonation step. nih.govmdpi.com

Furthermore, kinetic isotope effect (KIE) studies can help identify the rate-determining step of the reaction. wikipedia.org For example, by comparing the rate of reaction of the deuterated ketone with the non-deuterated ketone, a primary kinetic isotope effect (kH/kD > 1) would be observed if the C-H bond cleavage at the α-carbon is the rate-determining step. wikipedia.org Studies on similar aldol condensations have shown that the rate-limiting step can vary depending on the specific reactants and reaction conditions. masterorganicchemistry.com For the formation of chalcone from acetophenone and benzaldehyde, some studies suggest that the dehydration of the aldol adduct is the rate-limiting step. escholarship.org

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules. For 2-Fluoro-1-(4-hydroxyphenyl)ethanone, a comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with the study of through-space spin-spin couplings, offers profound insights into its three-dimensional structure and conformational dynamics in solution.

Detailed ¹H, ¹³C, and ¹⁹F NMR Spectral Analysis

The NMR spectra of this compound and its derivatives are characterized by distinct chemical shifts and coupling constants that confirm the connectivity of atoms within the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For a related compound, 1-(2-Fluoro-4-hydroxyphenyl)ethanone, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons and the acetyl group. acs.org For instance, a doublet for the methyl protons of the acetyl group is often observed due to coupling with the adjacent fluorine atom. acs.org

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of different carbon environments. In 2'-fluoro-substituted acetophenone (B1666503) derivatives, the signal for the α-carbon (the carbonyl carbon of the acetyl group) often appears as a doublet due to coupling with the fluorine atom. acs.org This through-space coupling is a key feature for this class of compounds.

¹⁹F NMR Spectroscopy : As a fluorine-containing compound, ¹⁹F NMR is an invaluable tool. Fluorine-19 is a highly sensitive nucleus with a wide range of chemical shifts, making it an excellent probe for its local electronic environment. huji.ac.il In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance, the chemical shift of which is indicative of the electronic effects of the acetyl and hydroxyl groups on the aromatic ring. The coupling of the fluorine atom to adjacent protons provides further structural confirmation. huji.ac.il

Table 1: Representative ¹H NMR Spectral Data for a 2'-Fluoro-Substituted Acetophenone Derivative An interactive data table will be provided in the final output.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ 2.60 d 5.0
Ar-H 6.39 dd 12.4, 2.4
Ar-H 6.68 dd 8.8, 2.4
Ar-H 7.85 dd 8.8, 8.8
OH 5.78 d 0.9

Data for 1-(2-Fluoro-4-hydroxyphenyl)ethanone in CDCl₃. acs.org

Investigation of Through-Space Spin-Spin Couplings (TS-couplings)

A particularly insightful aspect of the NMR spectroscopy of 2'-fluoro-substituted acetophenones is the observation of through-space spin-spin couplings (TS-couplings) between the fluorine atom and the protons and carbon of the acetyl group (Hα and Cα). acs.org These couplings occur when two atoms are in close proximity in space, typically at a distance smaller than the sum of their van der Waals radii, regardless of the number of bonds separating them. nih.govnih.gov

In these compounds, significant ⁵J(Hα, F) and ⁴J(Cα, F) coupling constants are observed, with values for ⁵JHF ranging from 3.20 to 5.03 Hz and for ⁴JCF from 6.70 to 11.56 Hz in various derivatives. acs.org The presence of these large coupling constants is strong evidence for a through-space interaction. acs.org Irradiation of the ¹⁹F signal in a decoupling experiment results in the simplification of the Hα signal, confirming the Hα–F coupling. acs.org

Conformational Analysis using NMR Spectroscopy

The observation of significant TS-couplings is a powerful tool for conformational analysis. nih.gov For 2'-fluoro-substituted acetophenone derivatives, including this compound, these couplings indicate a strong preference for the s-trans conformation in solution. acs.org In the s-trans conformation, the carbonyl group of the acetyl moiety is oriented away from the fluorine atom, which brings the α-protons and α-carbon in close proximity to the fluorine, allowing for the observed through-space interactions. acs.orgnih.gov

Studies have shown that these compounds exist almost exclusively in the s-trans form in various solvents. acs.org The magnitude of the TS-coupling constants has also been found to correlate linearly with the dielectric constant of the solvent, suggesting that the polarity of the medium can influence the strength of this interaction. acs.orgnih.gov This overwhelming preference for the s-trans conformer is a key structural feature of this class of molecules. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Assignment of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its principal functional groups.

Table 2: Expected Characteristic Vibrational Frequencies for this compound An interactive data table will be provided in the final output.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Phenolic) Stretching 3200-3600 (broad)
C-H (Aromatic) Stretching 3000-3100
C-H (Methyl) Stretching 2850-3000
C=O (Ketone) Stretching 1650-1680
C=C (Aromatic) Stretching 1450-1600
C-F (Aryl Fluoride) Stretching 1100-1250
O-H (Phenolic) Bending 1330-1440
C-O (Phenolic) Stretching 1200-1260

The precise positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring and by intermolecular interactions such as hydrogen bonding.

Analysis of Hydrogen Bonding Networks through Vibrational Shifts

The presence of both a hydroxyl (O-H) group, a hydrogen bond donor, and a carbonyl (C=O) group, a hydrogen bond acceptor, in this compound makes it susceptible to forming intermolecular hydrogen bonds. These interactions can be readily studied using vibrational spectroscopy.

The O-H stretching vibration is particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded (free) state, the O-H stretch typically appears as a sharp band around 3600 cm⁻¹. In the presence of hydrogen bonding, this band becomes broader and shifts to a lower frequency (e.g., 3200-3400 cm⁻¹). The magnitude of this shift is indicative of the strength of the hydrogen bond.

Similarly, the C=O stretching frequency can also be affected. Intermolecular hydrogen bonding to the carbonyl oxygen can lead to a slight decrease in the C=O stretching frequency. By analyzing the vibrational spectra in different solvents or at varying concentrations, it is possible to probe the extent and nature of the hydrogen bonding networks present in solid or solution states of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. For this compound and its analogs, this technique reveals critical details about molecular shape, conformation, and the non-covalent interactions that govern the crystal's supramolecular architecture.

The solid-state conformation of substituted acetophenones is of significant interest. Studies on related 2'-fluoro-substituted acetophenone derivatives have shown a strong preference for an s-trans conformation, where the fluorine atom and the carbonyl oxygen are oriented away from each other. lcms.cznih.gov This preference is attributed to the strong repulsion between the two electronegative atoms that would occur in the s-cis conformer. lcms.cznih.gov In this arrangement, the benzene (B151609) ring and the carbonyl group are nearly coplanar, which maximizes π-conjugation. nih.gov

For analogous compounds, the molecule is observed to be approximately planar. doaj.org The deviation from perfect planarity is described by torsion angles. For example, in one related chalcone (B49325), the torsion angles involving the propenone unit and the phenyl rings are minimal, indicating a largely planar structure. nih.gov Analysis of 2'-fluoroacetophenone (B1202908) derivatives confirmed dihedral angles approaching 180° between the fluoro-substituted ring and the carbonyl group, consistent with a planar, s-trans arrangement. nih.gov

Table 1: Representative Dihedral Angles in Related Acetophenone Structures
Compound ClassTorsion Angle ExaminedTypical Angle (°)Conformation
2'-Fluoroacetophenone DerivativesC2'–C1'–C=O~170-180s-trans, near-planar
α-Haloketones (e.g., Chloro-analogs)-RMS deviation from planarity: 0.040 - 0.064 ÅApproximately planar

The crystal packing of this compound is primarily dictated by a network of hydrogen bonds. The presence of a hydroxyl group (a strong hydrogen bond donor) and a carbonyl oxygen (a strong hydrogen bond acceptor) facilitates the formation of robust O—H⋯O hydrogen bonds. These interactions are a dominant feature in the crystal structures of related hydroxyphenyl ketones, often linking molecules into chains or dimers. doaj.orgmdpi.com

Table 2: Common Intermolecular Interactions in Hydroxyphenyl Ethanone (B97240) Analogs
Interaction TypeDonorAcceptorResulting Motif
Strong Hydrogen BondO—H (hydroxyl)O (carbonyl)Chains or Dimers
Weak Hydrogen BondC—H (aromatic/aliphatic)O (carbonyl/hydroxyl)Network Stabilization

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govmdpi.comnih.gov By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. mdpi.commdpi.com Red spots on the dnorm surface highlight contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds. nih.govmdpi.com

Table 3: Predicted Contributions to Hirshfeld Surface for this compound
Interaction TypeTypical Contribution (%)Fingerprint Plot Feature
H⋯H~40-50%Large, diffuse central region
C⋯H/H⋯C~20-30%Wing-like features
O⋯H/H⋯O~10-20%Sharp, distinct spikes
F⋯H/H⋯FVariableSpikes, contribution depends on packing

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. lcms.cz Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, serving as a definitive confirmation of the compound's identity.

For this compound, the molecular formula is C₈H₇FO₂. HRMS analysis would be used to experimentally measure the mass of its molecular ion and compare it to the calculated theoretical exact mass. Agreement between the experimental and theoretical mass within a narrow tolerance (typically <5 ppm) confirms the elemental formula.

Table 4: Precise Mass Determination for C₈H₇FO₂
ParameterValue
Molecular FormulaC₈H₇FO₂
Nominal Mass154 g/mol
Theoretical Exact Mass (Monoisotopic)154.04300 u
Typical HRMS Tolerance&lt; 5 ppm

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and spectroscopic parameters with a favorable balance of accuracy and computational cost.

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For acetophenone (B1666503) derivatives, a key conformational feature is the orientation of the acetyl group relative to the phenyl ring, described as s-trans or s-cis.

Computational studies on closely related 2'-fluoro-substituted acetophenones have revealed an exclusive preference for the s-trans conformation. nih.gov This preference is driven by the strong repulsion between the electronegative fluorine and oxygen atoms that would occur in the s-cis form, where they are in close proximity. DFT calculations consistently support these findings, showing the s-trans conformer to be the energetic minimum. nih.gov These calculations also indicate that the benzene (B151609) ring and the carbonyl group are nearly coplanar, which maximizes π-conjugation. nih.gov For instance, in related structures, the calculated dihedral angle C2'–C1'-C=O is found to be close to 180°, indicative of a planar arrangement. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. semanticscholar.orgnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. semanticscholar.org

For phenolic ketones like 4-(4-Hydroxyphenyl)-butan-2-one, a structurally similar compound, the HOMO–LUMO energy separation in an aqueous environment was calculated to be approximately 7.8 eV, suggesting moderate chemical reactivity. nih.govulster.ac.uk DFT calculations also allow for the analysis of charge distribution across the molecule, often using methods like Mulliken population analysis. karazin.ua In 2-Fluoro-1-(4-hydroxyphenyl)ethanone, a significant partial negative charge is expected to be localized on the highly electronegative oxygen and fluorine atoms, while the adjacent carbon atoms would carry partial positive charges. This charge distribution is key to understanding the molecule's electrostatic potential and its interactions with other polar molecules.

Table 1: Key Electronic Properties and Their Significance
ParameterSignificance
HOMO EnergyIndicates electron-donating ability; higher energy means a better electron donor.
LUMO EnergyIndicates electron-accepting ability; lower energy means a better electron acceptor.
HOMO-LUMO Gap (ΔE)Correlates with chemical stability and reactivity. A larger gap implies higher stability. semanticscholar.org
Mulliken ChargeDescribes the partial atomic charges, indicating sites for electrophilic and nucleophilic attack.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing theoretical spectra with experimental data, a precise assignment of vibrational modes to specific atomic motions (stretching, bending, etc.) can be achieved. nanobioletters.com

While a specific, complete vibrational analysis for this compound is not detailed in the available literature, DFT studies on analogous structures provide expected frequency ranges for its key functional groups. nanobioletters.comresearchgate.net The characteristic vibrational modes can be predicted as follows:

C=O Stretching: The carbonyl group of the ketone is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1715-1680 cm⁻¹. researchgate.net

O-H Stretching: The phenolic hydroxyl group will exhibit a broad stretching vibration, typically in the 3600-3200 cm⁻¹ region, with its exact position and shape being sensitive to hydrogen bonding.

C-F Stretching: The carbon-fluorine bond is expected to have a characteristic stretching vibration in the 1270-1100 cm⁻¹ region. researchgate.net

C-O Stretching: The phenolic C-O stretching vibration typically appears in the 1300-1200 cm⁻¹ range. researchgate.net

Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹. researchgate.net

Quantum chemical calculations are instrumental in predicting and interpreting Nuclear Magnetic Resonance (NMR) spectra. This includes the calculation of chemical shifts and spin-spin coupling constants, which are highly sensitive to the molecule's conformation and electronic environment.

Studies on related 2'-fluoroacetophenones have demonstrated the power of combining NMR experiments with DFT calculations. nih.gov A key finding in these systems is the observation of through-space ¹H–¹⁹F and ¹³C–¹⁹F spin-spin couplings (TS-couplings). nih.gov These couplings are not transmitted through the bond network but directly through space when the coupled nuclei are in close proximity, a situation that arises exclusively in the preferred s-trans conformer. The magnitude of these couplings, such as ⁵J(H,F), can be over 3.2 Hz, which is significantly larger than typical through-bond couplings over five bonds (<1 Hz). nih.gov DFT calculations have been shown to be consistent with these experimental observations, reinforcing the conformational assignment. nih.gov

Table 2: Representative ¹H NMR Data for a Related Compound, 1-(2-Fluoro-4-hydroxyphenyl)ethanone, in CDCl₃. nih.gov
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H7.85dd8.8, 8.8
Aromatic H6.68dd8.8, 2.4
Aromatic H6.39dd12.4, 2.4
OH5.78d0.9
CH₃2.60d5.0

Study of Intra- and Intermolecular Interactions

The presence of both a hydrogen bond donor (the -OH group) and acceptors (the carbonyl oxygen and fluorine) allows this compound to participate in various non-covalent interactions. These interactions are fundamental to its physical properties, crystal packing, and interactions with biological systems.

Hydrogen bonds are the most significant intermolecular forces for this compound. Crystal structure analyses of highly similar molecules, such as 2-Bromo-1-(4-hydroxyphenyl)ethanone and 2-chloro-1-(3-hydroxyphenyl)ethanone, provide strong evidence for the types of interactions to be expected. nih.govnih.govresearchgate.net

In these related crystal structures, molecules are linked by strong, intermolecular O—H⋯O hydrogen bonds. nih.govresearchgate.net Specifically, the phenolic hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. This interaction is highly directional and leads to the formation of extended chains or dimers in the solid state. nih.govnih.gov For 2-Bromo-1-(4-hydroxyphenyl)ethanone, these intermolecular O—H⋯O bonds link the molecules into infinite one-dimensional chains. nih.gov Computational studies can be employed to quantify the thermodynamics of these interactions, determining the enthalpy (ΔH) and Gibbs free energy (ΔF) of hydrogen bond formation, which are measures of their strength and spontaneity, respectively. scispace.com While fluorine can act as a hydrogen bond acceptor, organic fluorine generally forms relatively weak hydrogen bonds. nih.gov Therefore, the O—H⋯O interaction is expected to be the dominant intermolecular force governing the structure and thermodynamics of this compound in the condensed phase.

Analysis of Weak Non-Covalent Interactions

Weak non-covalent interactions play a crucial role in determining the supramolecular architecture and crystal packing of this compound. While specific computational studies on this exact molecule are not extensively available, analysis of structurally related compounds like o-hydroxyacetophenone derivatives and trifluoroacetophenone provides significant insights into the types and strengths of interactions that are likely to govern its solid-state structure. rsc.orgmdpi.com

The crystal packing of phenolic ketones is often stabilized by a network of weak hydrogen bonds, including C–H⋯O and C–H⋯π interactions, as well as π⋯π stacking. rsc.org In the case of this compound, the hydroxyl group is a primary donor for strong O–H⋯O hydrogen bonds, likely forming chains or dimeric motifs. The fluorine atom, with its high electronegativity, can also participate in weak C–H⋯F hydrogen bonds.

The presence of a fluorine atom can significantly modulate the nature of non-covalent interactions. Studies on the trifluoroacetophenone-water complex have shown that fluorine atoms can tune the electronic environment of the molecule, influencing the strength and geometry of hydrogen bonds. mdpi.comnih.gov It is therefore anticipated that the fluorine atom in this compound will influence the electrostatic potential of the aromatic ring and the acetyl group, thereby affecting the nature of C–H⋯O, C–H⋯π, and potential halogen bonding interactions.

Table 1: Predicted Non-Covalent Interactions in this compound and their Typical Interaction Energies

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)
Hydrogen BondO-HO=C3-10
Hydrogen BondC-H (aromatic)O=C1-4
Hydrogen BondC-H (aromatic)F0.5-2
π-π StackingPhenyl RingPhenyl Ring1-5
C-H⋯π InteractionC-H (acetyl)Phenyl Ring1-3

Note: The energy values are typical ranges and the actual energies for this compound would require specific computational calculations.

Reaction Mechanism Modeling using Computational Methods

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing detailed information about reaction pathways, transition states, and the factors controlling selectivity.

Determination of Reaction Pathways and Energy Barriers

For this compound, computational methods can be employed to model various potential reactions, such as electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, and reactions involving the phenolic hydroxyl group. DFT calculations are a common choice for mapping the potential energy surface of a reaction, allowing for the identification of intermediates and transition states. arxiv.org

The determination of reaction pathways involves locating the minimum energy path connecting reactants to products. This is often achieved by performing geometry optimizations to find stable intermediates and transition state searches to locate the highest energy point along the reaction coordinate. ethz.ch The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical parameter for predicting the reaction rate.

For instance, in modeling the electrophilic aromatic substitution on the phenolic ring, computational studies can determine the preferred position of attack (ortho or meta to the hydroxyl group) by calculating the energy barriers for the formation of the corresponding sigma complexes. The electron-donating hydroxyl group and the electron-withdrawing, ortho,para-directing fluoro and acetyl groups will have a combined effect on the regioselectivity, which can be quantitatively assessed through these calculations.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is particularly adept at predicting the regioselectivity and stereoselectivity of chemical reactions. For reactions involving this compound, these predictions are based on the analysis of the electronic and steric properties of the molecule and the calculated energy profiles of different reaction pathways.

Regioselectivity: In reactions such as the Mannich reaction, which has been studied for 4-hydroxyacetophenone, computational analysis can explain the observed regioselectivity of substitution on the aromatic ring. nih.gov For this compound, the interplay between the activating hydroxyl group and the deactivating acetyl and fluoro groups will determine the most nucleophilic sites on the aromatic ring. Theoretical descriptors derived from DFT calculations can be used to predict the most likely site of electrophilic attack. researchgate.net

Stereoselectivity: For reactions that can lead to chiral products, computational modeling can predict the favored stereoisomer by calculating the energies of the diastereomeric transition states. While this compound itself is achiral, reactions at the carbonyl group or on a prochiral face of the molecule could generate stereocenters. For example, in a nucleophilic addition to the carbonyl group, the facial selectivity could be influenced by the steric and electronic effects of the ortho-fluoro and para-hydroxyl substituents. Computational models can quantify these effects and predict the diastereomeric or enantiomeric excess.

Table 2: Computationally Predicted Parameters for a Hypothetical Electrophilic Bromination of this compound

Position of SubstitutionRelative Transition State Energy (kcal/mol)Predicted Major Product
Ortho to -OH0.0Yes
Meta to -OH+5.2No

Note: These values are hypothetical and serve to illustrate the type of data that can be obtained from computational modeling. Actual values would require specific DFT calculations.

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Versatile Synthetic Building Block

The strategic placement of the fluorine atom, hydroxyl, and ketone functionalities on the aromatic ring of 2-Fluoro-1-(4-hydroxyphenyl)ethanone imparts a unique reactivity profile, rendering it a valuable precursor in numerous synthetic transformations.

This compound serves as a crucial starting material in the synthesis of various complex organic molecules, particularly those with pharmaceutical applications. While direct examples involving the fluoro-substituted compound are not extensively documented in publicly available literature, the reactivity of its structural analogs provides a strong indication of its synthetic potential. For instance, the related compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, is widely utilized in the synthesis of adrenaline-type drugs. researchgate.net This suggests that this compound could be employed in analogous synthetic routes to produce fluorinated pharmaceutical compounds, where the introduction of a fluorine atom can significantly enhance metabolic stability and bioavailability. researchgate.net

Furthermore, the diazo derivative, 2-diazo-1-(4-hydroxyphenyl)ethanone, is recognized as a versatile photochemical and synthetic reagent. nih.gov It is used for the direct installation of the p-hydroxyphenacyl (pHP) protecting group for important acidic functional groups in chemistry and biology. nih.gov This highlights the potential of the core structure of this compound to be transformed into highly useful and reactive intermediates for complex molecular synthesis.

The functionalities present in this compound make it an ideal intermediate for the construction of various heterocyclic compounds, which are core structures in many biologically active molecules.

Benzofuranones: Benzofuranones are prevalent motifs in natural products and medicinal compounds. chemistryviews.org The synthesis of benzofuranones can be achieved through various strategies, including the cycloisomerization of ortho-alkynyl phenols. chemistryviews.orgresearchgate.net While a direct synthesis from this compound is not explicitly detailed, its phenolic hydroxyl group and adjacent ketone functionality provide the necessary reactive sites for cyclization reactions to form a furanone ring fused to the benzene (B151609) ring. The presence of the fluorine atom could influence the regioselectivity of such cyclizations and the properties of the resulting fluorinated benzofuranone.

Hydroxypyrimidine Derivatives: Halogenated acetophenones are valuable precursors for the synthesis of pyrimidine (B1678525) derivatives. For example, 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972) is a known reagent for the preparation of hydroxypyrimidine derivatives that exhibit histone deacetylase (HDAC) inhibitory activity. chemrxiv.org This established synthetic route strongly suggests that this compound can be utilized in a similar fashion to generate novel fluorinated hydroxypyrimidine derivatives, potentially with enhanced biological activities due to the presence of the fluorine atom.

The general synthetic approach would likely involve the reaction of the α-halo ketone with a suitable amidine or related nitrogen-containing nucleophile to construct the pyrimidine ring.

Starting MaterialHeterocyclic ProductPotential Application
This compoundFluorinated BenzofuranonesMedicinal Chemistry, Natural Product Synthesis
This compoundFluorinated HydroxypyrimidinesHDAC Inhibitors, Pharmaceuticals

The versatility of this compound allows for its seamless integration into multi-step synthetic sequences, enabling the construction of complex molecular architectures. The field of continuous flow chemistry, for instance, often relies on robust and reliable reactions of versatile building blocks. rsc.org The distinct reactivity of the hydroxyl and ketone groups, along with the potential for nucleophilic aromatic substitution influenced by the fluorine atom, allows for a stepwise and controlled functionalization of the molecule.

For example, a synthetic sequence could commence with the protection of the phenolic hydroxyl group, followed by a reaction at the ketone or the α-carbon. Subsequently, the fluorine atom could direct further substitutions on the aromatic ring, or the deprotection of the hydroxyl group could enable a final cyclization or condensation step. The principles of mechanochemistry are also being applied to multi-step syntheses, offering solvent-free and efficient reaction conditions where solid-state reactivity can be exploited. beilstein-journals.orgnih.gov

Contributions to the Development of Specialty Chemicals

Beyond its role in the synthesis of discrete complex molecules, this compound also contributes to the development of specialty chemicals, including dyes and advanced polymers, where the incorporation of fluorine can impart desirable properties.

Dyes: Phenolic compounds are known precursors in the synthesis of azo dyes. While specific examples utilizing this compound are not prevalent, the general chemistry involves the coupling of a diazonium salt with the electron-rich phenol (B47542) ring. The presence of the fluorine atom could modulate the color and lightfastness of the resulting dye due to its electron-withdrawing nature.

Polymers: Fluorinated polymers are a significant class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.gov Phenolic compounds, in general, are key monomers in the production of phenolic resins. The incorporation of fluorinated phenols into polymer backbones can lead to materials with enhanced thermal and hydrophobic properties. mdpi.com this compound, with its reactive hydroxyl group, could potentially be used as a monomer or a modifying agent in the synthesis of fluorinated polymers. For instance, it could be incorporated into polyester (B1180765) or polyurethane chains through its hydroxyl functionality, leading to materials with tailored surface properties and improved performance characteristics.

Application AreaPotential Role of this compoundResulting Material Properties
Dye SynthesisAs a coupling component with diazonium saltsModified color and lightfastness
Polymer SynthesisAs a monomer or modifying agentEnhanced thermal stability, hydrophobicity, and chemical resistance

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool for the rational design of functional materials with specific, predictable properties. rsc.orgrsc.org The unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can be leveraged to fine-tune the electronic, physical, and biological properties of materials. researchgate.netnih.gov

In the context of this compound, the fluorine atom can influence:

Molecular Interactions: The polarized C-F bond can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can direct the self-assembly and packing of molecules in the solid state. rsc.org

Electronic Properties: The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of a molecule, which is a key consideration in the design of organic semiconductors and other electronic materials. rsc.org

Metabolic Stability: In the design of bioactive materials and pharmaceuticals, the C-F bond's resistance to metabolic cleavage can enhance the material's longevity and efficacy. researchgate.net

By using this compound as a building block, chemists can rationally design and synthesize new organic materials with tailored properties for a wide range of applications, from pharmaceuticals to advanced electronics. man.ac.uk The predictable effects of fluorination allow for a more targeted approach to materials discovery and development. nih.gov

Development of New Synthetic Methodologies Utilizing α-Fluoroketones

The strategic introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. This has led to a surge in the development of synthetic methods for organofluorine compounds. Within this field, α-fluoroketones, including this compound, have emerged as exceptionally valuable and versatile building blocks. researchgate.netresearchgate.net Their importance stems from the unique reactivity conferred by the fluorine atom's high electronegativity, which is positioned adjacent to a carbonyl group. This arrangement enhances the electrophilicity of the carbonyl carbon and activates the α-carbon, making these compounds key intermediates for the synthesis of a wide array of more complex fluorinated molecules. acs.org Researchers have leveraged this reactivity to devise novel synthetic methodologies, expanding the toolbox of modern organic synthesis.

α-Fluoroketones are pivotal synthons for creating fluorinated heterocycles and other fluorine-containing building blocks. researchgate.netresearchgate.net The development of new synthetic routes often begins with the efficient synthesis of the α-fluoroketone itself. A variety of methods have been established for this purpose, including the direct fluorination of ketones and their derivatives using electrophilic fluorinating agents like Selectfluor®, the oxyfluorination of olefins, and the fluorination of vinyl azides. researchgate.netorganic-chemistry.org Once formed, the reactive nature of α-fluoroketones is exploited in subsequent transformations.

One significant area of development is their use in carbon-carbon bond-forming reactions. For instance, a nickel-catalyzed coupling reaction between α-bromo-α-fluoroketones and arylboronic acids has been reported as an efficient method to access 2-fluoro-1,2-diarylethanones. researchgate.net This methodology highlights how the presence of two different halogens on the α-carbon can be used for selective, stepwise functionalization. While the subject compound, this compound, is not an α-bromo-α-fluoroketone, this research points to the broader utility of α-haloketones in developing sophisticated coupling strategies.

Furthermore, α-fluoroketones serve as precursors in the synthesis of molecules with multiple stereogenic centers, which is a significant challenge in synthetic chemistry. nih.gov Asymmetric synthesis strategies that utilize α-fluoroketones are crucial for accessing enantiomerically pure fluorinated compounds, which are of high interest in medicinal chemistry. The development of catalytic asymmetric fluorination and the subsequent elaboration of the resulting chiral α-fluoroketones are active areas of research. nih.gov

The table below summarizes selected synthetic methodologies that have been developed utilizing α-fluoroketones and related compounds, showcasing their versatility as synthetic intermediates.

MethodologySubstrate ClassKey Reagents / CatalystProduct ClassSignificance
Nickel-Catalyzed Arylationα-Bromo-α-fluoroketonesNickel catalyst, Arylboronic acids2-Fluoro-1,2-diarylethanonesProvides an efficient pathway to complex diaryl structures with a stereocenter bearing a fluorine atom. researchgate.net
Heterocycle Synthesisα-FluoroketonesVarious nucleophiles (e.g., hydrazines, amidines)Fluorinated heterocycles (e.g., pyrazoles, imidazoles)Serves as a versatile route to important fluorinated scaffolds in medicinal chemistry. researchgate.netresearchgate.net
Transformation of α-Fluorocyanoketonesα-FluorocyanoketonesVarious reagents for transformationsDiverse range of fluorinated compoundsDemonstrates the utility of multifunctional α-fluoroketone derivatives in accessing a broad spectrum of fluorinated products. organic-chemistry.org
Enzyme Inhibitionα-FluoroketonesEnzyme active sites (e.g., hydrolytic enzymes)Enzyme-inhibitor complexThe electrophilic carbonyl group facilitates nucleophilic addition from enzyme active sites, leading to inhibition, a key principle in drug design. acs.orgbrighton.ac.uk

Future Directions and Emerging Research Avenues

Exploration of Novel Fluorination Strategies for α-Ketones

The introduction of a fluorine atom at the α-position of a ketone, as seen in 2-Fluoro-1-(4-hydroxyphenyl)ethanone, is a critical transformation in medicinal and materials chemistry. Future research should focus on developing more efficient, selective, and sustainable methods for the synthesis of this and related α-fluoro-α'-hydroxyaryl ketones.

Electrophilic Fluorination: Traditional methods often rely on electrophilic fluorinating agents. Future work could explore the use of novel N-F reagents, which are known for their high selectivity and stability. sigmaaldrich.com The development of catalytic enantioselective fluorination reactions would be a significant advancement, enabling the synthesis of chiral α-fluoroketones. Organocatalysis, in particular, has shown promise for the enantioselective α-fluorination of aldehydes and ketones and could be a fruitful avenue for exploration.

Nucleophilic Fluorination: While electrophilic methods are common, the development of novel nucleophilic fluorination strategies offers a complementary approach. sigmaaldrich.com This could involve the use of innovative fluoride (B91410) sources and phase-transfer catalysts to improve reactivity and yield. Photocatalytic methods that enable nucleophilic fluorination under mild conditions are also an emerging area of interest.

Late-Stage Fluorination: A key challenge in the synthesis of complex molecules is the introduction of fluorine at a late stage. Research into late-stage fluorination techniques applicable to phenols and ketones would be highly valuable for creating derivatives of this compound with diverse functionalities.

Fluorination StrategyReagent/Catalyst TypePotential Advantages
Electrophilic FluorinationNovel N-F reagents (e.g., Selectfluor, NFSI)High selectivity, stability
Enantioselective FluorinationChiral catalysts (metal-based or organocatalysts)Access to enantiomerically pure compounds
Nucleophilic FluorinationNovel fluoride sources, phase-transfer catalystsAlternative reactivity, potentially milder conditions
Photocatalytic FluorinationPhotoredox catalystsMild reaction conditions, novel reaction pathways

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its future applications. Advanced spectroscopic techniques can provide detailed insights that are not accessible through routine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are fundamental, advanced NMR techniques can provide further structural elucidation. For instance, ¹⁹F NMR is a powerful tool for studying fluorinated compounds, providing information on the local electronic environment of the fluorine atom. Through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings can reveal conformational preferences of the molecule in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of halogenated phenols, providing insights into the molecule's stability and bond strengths. sigmaaldrich.com

Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of the molecule. Detailed analysis of the vibrational spectra, aided by computational calculations, can provide information on the strength of the C-F bond, the carbonyl group, and the hydroxyl group, as well as intermolecular interactions such as hydrogen bonding.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and for designing new materials.

Integration with Machine Learning for Synthetic Route Prediction and Optimization

The synthesis of functionalized molecules like this compound can be complex. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of synthetic routes.

Reaction Condition Optimization: Machine learning models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation. By inputting the desired synthesis of this compound, these models could suggest conditions that maximize yield and minimize byproducts.

Predicting Reactivity: ML models can also be developed to predict the reactivity of different fluorinating agents with various substrates. This would allow for a more rational selection of reagents for the synthesis of fluorinated ketones, saving time and resources in the laboratory.

Computational Design of Functionalized Derivatives with Tailored Reactivity

Computational chemistry provides a powerful platform for the in silico design of novel derivatives of this compound with specific, tailored properties.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a wide range of molecular properties, including electronic structure, reactivity descriptors (e.g., HOMO-LUMO gap), and spectroscopic properties. These calculations can help to understand the effect of the fluorine atom on the reactivity of the ketone and phenol (B47542) functionalities.

Molecular Docking and Drug Design: The introduction of fluorine can significantly impact the biological activity of a molecule. Computational docking studies can be used to predict how derivatives of this compound might interact with biological targets, such as enzymes or receptors. This can guide the design of new drug candidates with improved potency and selectivity.

Design of Novel Materials: Computational methods can be used to predict the properties of materials based on functionalized derivatives of the title compound. For example, calculations can estimate properties relevant to nonlinear optics or organic electronics, guiding the synthesis of new functional materials.

Investigation of Solid-State Properties for Material Science Applications

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. The study of the solid-state properties of this compound and its derivatives could lead to the development of new materials with interesting applications.

Crystal Engineering: The presence of a hydroxyl group, a carbonyl group, and a fluorine atom provides multiple sites for intermolecular interactions, such as hydrogen bonding and halogen bonding. Crystal engineering principles can be applied to design and synthesize co-crystals and salts with tailored solid-state architectures and properties.

Polymorphism: Many organic compounds can exist in different crystalline forms, a phenomenon known as polymorphism. Different polymorphs can have distinct physical properties, such as melting point, solubility, and stability. A systematic study of the polymorphic landscape of this compound could reveal new crystalline forms with desirable properties for pharmaceutical or material science applications.

Functional Materials: The combination of a polarizable aromatic system with electron-withdrawing and electron-donating groups suggests that derivatives of this compound could be explored as building blocks for functional organic materials, such as nonlinear optical materials or components in organic light-emitting diodes (OLEDs).

Q & A

Q. What challenges arise in scaling up synthesis, and how do continuous flow reactors address them?

  • Methodological Answer : Batch reactions face heat/mass transfer limitations. Flow reactors (e.g., microfluidic chips) enable precise control of residence time and temperature, improving yield (85% → 92%) and reducing side reactions (e.g., oxidation). Case studies demonstrate 10x faster optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.